4-Iodobenzo[d]thiazole-2-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H3IN2S |
|---|---|
Molecular Weight |
286.09 g/mol |
IUPAC Name |
4-iodo-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C8H3IN2S/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H |
InChI Key |
IEBUYIDNRBYVDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=C(S2)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Iodobenzo D Thiazole 2 Carbonitrile
Retrosynthetic Analysis of the 4-Iodobenzo[d]thiazole-2-carbonitrile Scaffold
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org For this compound, several disconnections can be envisioned.
A primary disconnection strategy involves targeting the functional groups on the pre-formed benzothiazole (B30560) ring. This suggests three main pathways:
C-I Bond Disconnection: This approach retrosynthetically removes the iodine atom, leading to the precursor benzo[d]thiazole-2-carbonitrile. The forward reaction would involve a regioselective iodination at the C-4 position.
C-CN Bond Disconnection: This pathway disconnects the carbonitrile group, suggesting a 4-iodobenzo[d]thiazole (B13656063) intermediate. The synthesis would then require the introduction of a cyano group at the C-2 position.
Thiazole (B1198619) Ring Disconnection: A more fundamental disconnection involves breaking the thiazole ring itself. This typically leads back to a substituted 2-aminothiophenol (B119425) derivative. For instance, the benzothiazole ring can be formed from the cyclization of an appropriately substituted o-aminothiophenol with a reagent that provides the C2-carbon and the nitrile nitrogen. wikipedia.org
These approaches highlight the key challenges in the synthesis: the formation of the core heterocyclic system, the regioselective installation of the iodo substituent on the benzene (B151609) ring, and the introduction of the carbonitrile moiety on the thiazole ring.
Classical and Conventional Synthetic Routes to Benzothiazole Carbonitriles
Traditional methods for constructing the benzothiazole scaffold have been well-established for decades, relying on robust and predictable chemical transformations.
The most common and versatile method for synthesizing the benzothiazole core is the condensation of 2-aminothiophenols with various carbon electrophiles. mdpi.com
Jacobsen Cyclization: This method involves the cyclization of N-arylthioamides in the presence of an oxidizing agent, typically an alkaline solution of potassium ferricyanide. orgsyn.orgresearchgate.net The reaction proceeds through a radical mechanism to form the benzothiazole ring.
Condensation with Carboxylic Acids and Derivatives: 2-Aminothiophenols react with carboxylic acids, acyl chlorides, or esters, often under dehydrating conditions using catalysts like polyphosphoric acid (PPA), to yield 2-substituted benzothiazoles. nih.gov
Condensation with Aldehydes: The reaction between 2-aminothiophenols and aldehydes, followed by oxidation, is another widely used route. mdpi.com Various oxidizing agents can be employed to facilitate the cyclization and aromatization to the benzothiazole product.
These classical cyclization methods provide reliable access to the core benzothiazole structure, upon which further functionalization can be performed.
Once the benzothiazole ring is formed, or during its formation, the 2-carbonitrile group must be introduced. Several classical cyanation reactions are applicable.
Rosenmund-von Braun Reaction: This reaction involves the treatment of an aryl halide (e.g., a 2-halobenzothiazole) with a cyanide source, typically copper(I) cyanide (CuCN), at elevated temperatures. mdpi.com This method is effective for converting 2-bromo or 2-chlorobenzothiazoles into the corresponding 2-carbonitrile derivatives.
Sandmeyer-type Reactions: A 2-aminobenzothiazole (B30445) can be converted to its diazonium salt, which is then treated with a cyanide salt, such as CuCN, to introduce the cyano group at the C-2 position. mdpi.com
More direct methods can also be employed. For example, oxidative cyanation of a benzothiazole precursor using reagents like trimethylsilyl (B98337) cyanide (TMSCN) offers an alternative route. jst.go.jpresearchgate.net
Introducing an iodine atom specifically at the C-4 position of the benzothiazole ring requires careful selection of iodinating agents and reaction conditions to control regioselectivity. Direct electrophilic iodination of the benzothiazole ring often leads to substitution at other positions. Therefore, the iodination is typically performed on an aniline (B41778) or thiophenol precursor before the cyclization step.
A common strategy involves the regioselective iodination of a substituted aniline. For instance, protocols using iodine in the presence of an oxidizing agent like iodobenzene (B50100) diacetate (PhI(OAc)₂) can achieve selective iodination of electron-rich aromatic rings. chemrxiv.org The position of the iodine is directed by the existing substituents on the aniline ring. Once the correctly substituted 2-aminothiophenol is obtained, it can be cyclized to form the desired 4-iodobenzothiazole scaffold.
Modern and Emerging Synthetic Paradigms for this compound and Analogues
Contemporary synthetic chemistry has focused on developing more efficient and atom-economical methods, with transition-metal catalysis playing a pivotal role.
Palladium and copper-catalyzed reactions have revolutionized the synthesis of complex heterocyclic molecules, including substituted benzothiazoles.
Palladium-Catalyzed C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool. For instance, a palladium-catalyzed direct arylation of benzothiazole with iodoarenes can be used to form C-C bonds. chemrxiv.org A related strategy involves an intramolecular C-H functionalization/C-S bond formation. A Pd-catalyzed/Cu-assisted cyclization of N-arylcyanothioformamides can directly yield 2-cyanobenzothiazoles, offering a modern alternative to classical multi-step sequences. mdpi.comresearchgate.net
Copper-Catalyzed Ullmann-type Reactions: Copper catalysis is instrumental in forming C-S bonds. A one-pot synthesis of 2-aminobenzothiazoles from 2-iodoanilines and sodium dithiocarbamates via an Ullmann-type reaction has been developed, which can then be further functionalized. nih.gov
These modern methods often provide higher yields, better functional group tolerance, and milder reaction conditions compared to their classical counterparts. For the specific synthesis of this compound, a convergent strategy using these catalytic methods could involve the palladium-catalyzed coupling of a suitably functionalized precursor or a direct C-H iodination/cyanation sequence on the benzothiazole core.
Table 1: Comparison of Synthetic Methodologies for Benzothiazole Derivatives
| Methodology | Key Transformation | Typical Reagents/Catalysts | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Jacobsen Cyclization | Thioamide Cyclization | Potassium Ferricyanide, NaOH | Well-established, reliable | Requires strong oxidant, multi-step | orgsyn.orgresearchgate.net |
| Rosenmund-von Braun Reaction | Aryl Halide Cyanation | CuCN, high temperature | Direct conversion of halide to nitrile | Harsh conditions, stoichiometric copper | mdpi.com |
| Regioselective Iodination | Electrophilic Aromatic Iodination | I₂, PhI(OAc)₂ | Allows for pre-functionalization | Regioselectivity can be challenging | chemrxiv.org |
| Pd-Catalyzed C-H Functionalization | Intramolecular C-S Formation | Palladium and Copper catalysts | High efficiency, atom economy | Catalyst cost and sensitivity | mdpi.comresearchgate.net |
Transition-Metal-Catalyzed Processes
Palladium-Catalyzed C-H Functionalization and Cyclization Strategies
Palladium catalysis has emerged as a powerful tool for the synthesis of complex organic molecules. In the context of this compound, palladium-catalyzed reactions can be employed for both the formation of the benzothiazole core and the introduction of substituents.
One key strategy involves the direct C-H functionalization of a pre-formed benzothiazole scaffold. For instance, a versatile synthetic protocol for the direct arylation of benzothiazole with a variety of iodoarenes at room temperature has been developed using a palladium catalyst promoted by silver (I) oxide in hexafluoroisopropanol (HFIP) as the solvent. rsc.orgchemrxiv.orgresearchgate.netchemrxiv.org This methodology could be adapted for the synthesis of this compound by starting with a suitably substituted benzothiazole precursor.
Another approach is the palladium-catalyzed intramolecular cyclization of N-arylthioureas. A series of 2-aminobenzothiazoles have been synthesized with good yields through a palladium-catalyzed oxidative coupling reaction, where iodobenzene was found to be an effective additive. d-nb.info The thiourea (B124793) group directs the activation of the ortho C-H bond, leading to intramolecular C-S bond formation. d-nb.info To achieve the target molecule, a starting material with an iodine substituent at the appropriate position on the aryl ring would be necessary.
Table 1: Palladium-Catalyzed Synthesis of Benzothiazole Derivatives
| Catalyst System | Strategy | Key Features | Potential Application for this compound |
|---|---|---|---|
| Pd(OAc)2 / Ag2O | Direct C-H Arylation | Room temperature reaction, use of HFIP as solvent. rsc.orgchemrxiv.orgresearchgate.netchemrxiv.org | Functionalization of a pre-formed 4-iodobenzothiazole at the 2-position. |
| Pd(OAc)2 / Iodobenzene | Intramolecular C-S Coupling | Oxidative coupling of N-arylthioureas, directed C-H activation. d-nb.info | Cyclization of an appropriately substituted N-(iodophenyl)thiourea. |
Copper-Assisted Cyanation and Cross-Coupling Methodologies
Copper-based catalysts play a crucial role in cyanation and cross-coupling reactions, which are directly applicable to the synthesis of this compound.
A catalytic system involving palladium and copper has been successfully employed for the cyclization of N-arylcyanothioformamides to produce 2-cyanobenzothiazoles. nih.gov This C-H functionalization and intramolecular C-S bond formation reaction proceeds in the presence of air and potassium iodide. nih.gov The regioselectivity of the thiazole ring closure is influenced by the steric and electronic nature of the substituents on the starting aniline. nih.gov For the synthesis of the target molecule, an N-(iodophenyl)cyanothioformamide would be the required precursor.
Furthermore, copper(I) cyanide is a widely used reagent for the cyanation of aryl halides. This method could be applied to a 4-iodobenzothiazole intermediate to introduce the 2-carbonitrile group. The reaction of 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comorgchemres.orgbohrium.comthiadiazole) with copper(I) cyanide in DMF has been shown to successfully yield the corresponding carbonitrile derivative. mdpi.com A similar strategy could be envisioned for the cyanation of a 2-halo-4-iodobenzothiazole.
Nickel-Catalyzed Carbon-Heteroatom Bond Formation
Nickel catalysis offers a cost-effective and efficient alternative to palladium for the formation of carbon-heteroatom bonds, such as C-N and C-S bonds, which are essential for constructing the benzothiazole ring. rsc.orgresearchgate.net While specific examples for the synthesis of this compound are not prevalent, the general principles of nickel-catalyzed cross-coupling reactions are highly relevant.
Nickel-catalyzed protocols have been developed for C-S bond formation through the coupling of aryl iodides and thioesters. researchgate.net These methods could be adapted for the intramolecular cyclization of a suitable precursor to form the thiazole ring. Additionally, nickel-catalyzed C-N bond formation can be achieved under visible light irradiation, providing a mild and efficient route to various nitrogen-containing heterocycles. rsc.org The development of a nickel-catalyzed approach would involve designing a precursor that can undergo an intramolecular C-S or C-N bond formation to yield the desired benzothiazole core.
Ruthenium-Mediated Oxidative Cyclization Reactions
Ruthenium catalysts are known to mediate a variety of oxidative cyclization reactions, offering a distinct reactivity profile compared to other transition metals. researchgate.net An efficient synthesis of bis-heterocycles has been achieved through the oxidative annulation of benzothiazole-directed anilines and alkynes using a cationic ruthenium(II) catalyst. researchgate.net This strategy highlights the potential of using a directing group to control the regioselectivity of C-H activation and subsequent cyclization.
Furthermore, a ruthenium-catalyzed intramolecular C-S coupling of N-arylthioureas has been developed for the synthesis of 2-aminobenzothiazoles. organic-chemistry.org This reaction proceeds via an electrophilic ruthenation pathway. The regioselectivity of this reaction is dictated by the stereoelectronic effects of the substituents on the N-arylthiourea. organic-chemistry.org To apply this to the synthesis of this compound, a precursor with the necessary iodo and cyano functionalities would need to be designed.
Metal-Free and Organocatalytic Transformations
In the pursuit of more sustainable and cost-effective synthetic methods, metal-free and organocatalytic approaches have gained significant attention. rsc.org These methods avoid the use of potentially toxic and expensive transition metals.
A notable metal-free method for the synthesis of 2-substituted benzothiazoles involves an iodine-mediated intramolecular oxidative cyclization. organic-chemistry.org This protocol offers a straightforward way to construct the benzothiazole ring. The development of an organocatalytic cascade reaction involving the formation of C-N and C-O bonds through dual sp3 C-H activation has also been reported for the synthesis of oxazole (B20620) derivatives, which could potentially be adapted for thiazole synthesis. rsc.org Furthermore, the synthesis of benzotriazoles has been achieved through a metal-free, amine-catalyzed multicomponent reaction followed by oxidative aromatization, showcasing the power of organocatalysis in constructing fused heterocyclic systems. nih.gov
Green Chemistry Approaches in Synthesis
Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. These approaches focus on the use of safer solvents, energy efficiency, and waste reduction. mdpi.combohrium.comairo.co.in
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. chemicaljournals.comnih.govtsijournals.comnih.gov The rapid and uniform heating provided by microwaves can significantly enhance the efficiency of benzothiazole synthesis. nih.gov
For instance, the condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid to yield 2-chloromethyl-benzothiazole has been efficiently carried out under microwave irradiation for just 10 minutes. nih.gov This highlights the potential of MAOS to expedite the synthesis of benzothiazole intermediates. The application of microwave irradiation to the Biginelli reaction for the synthesis of dihydropyrimidine (B8664642) derivatives has also demonstrated a significant reduction in reaction time and an increase in product yield. researchgate.net Similar benefits could be expected for the various steps involved in the synthesis of this compound.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantages of MAOS |
|---|---|---|---|
| Benzothiazole Synthesis | Often requires prolonged heating. | Reaction times reduced to minutes. nih.gov | Increased reaction rates, higher yields, energy efficiency. chemicaljournals.comtsijournals.com |
| Biginelli Reaction | Typically requires several hours of reflux. researchgate.net | Completed in a much shorter timeframe. researchgate.net | Rapid and efficient synthesis of heterocyclic compounds. |
Electrochemical Synthesis and Oxidative Cyanation
Electrochemical synthesis has emerged as a powerful and environmentally conscious alternative to traditional chemical oxidation methods, as it uses electrons as traceless reagents. The oxidative cyanation of benzothiazoles to form benzothiazole-2-carbonitriles is a notable application of this technique. doaj.orgjst.go.jpresearchgate.net This method avoids the need for harsh, stoichiometric chemical oxidants, high temperatures, or metallic reagents, which are often associated with conventional cyanation procedures. researchgate.net
The process is typically conducted in a divided electrochemical cell at room temperature. jst.go.jpresearchgate.net The benzothiazole derivative is dissolved in a solvent like N,N-Dimethylformamide (DMF) with a supporting electrolyte, such as tetra-n-butylammonium tetrafluoroborate (B81430) (n-Bu₄NBF₄). doaj.org Trimethylsilyl cyanide (TMSCN) is commonly used as the cyanide source. jst.go.jp By passing a constant current through the solution, the benzothiazole substrate is oxidized at the anode. researchgate.net
The proposed mechanism involves the initial electrochemical oxidation of the benzothiazole ring to generate a radical cation intermediate. This reactive species is then susceptible to nucleophilic attack by the cyanide ion (or a related species generated from TMSCN), leading to the formation of the 2-cyanated product. researchgate.net
Research has demonstrated the viability of this method for a range of substituted benzothiazoles. The reaction is tolerant of both electron-donating and electron-withdrawing groups on the benzene ring, affording the corresponding 2-carbonitrile products in moderate to good yields. For instance, 6-chloro- and 6-bromobenzothiazole (B1273717) undergo oxidative cyanation to yield the desired products in 57% and 56% yields, respectively, indicating the method's compatibility with halogen substituents. researchgate.net
| Substrate (Benzothiazole Derivative) | Cyanide Source | Solvent/Electrolyte | Yield (%) | Reference |
|---|---|---|---|---|
| Benzothiazole | TMSCN | DMF / n-Bu₄NBF₄ | 58 | researchgate.net |
| 6-Methylbenzothiazole | TMSCN | DMF / n-Bu₄NBF₄ | 54 | researchgate.net |
| 6-Methoxybenzothiazole | TMSCN | DMF / n-Bu₄NBF₄ | 16 | researchgate.net |
| 6-Chlorobenzothiazole | TMSCN | DMF / n-Bu₄NBF₄ | 57 | researchgate.net |
| 6-Bromobenzothiazole | TMSCN | DMF / n-Bu₄NBF₄ | 56 | researchgate.net |
Solvent-Free and Environmentally Benign Reaction Conditions
The principles of green chemistry encourage the reduction or elimination of volatile organic solvents, which are often toxic and environmentally harmful. bepls.com In the synthesis of benzothiazole derivatives, several solvent-free and environmentally benign protocols have been developed, primarily focusing on the condensation reaction to form the core heterocyclic structure. researchgate.netekb.eg
One prominent green method involves the direct condensation of 2-aminothiophenols with aromatic benzoyl chlorides under solvent-free conditions at room temperature. This approach is notable for its simplicity, short reaction times, and excellent yields of 2-substituted benzothiazoles. researchgate.netekb.eg The reaction proceeds by grinding the reactants together, avoiding the need for any solvent, which significantly reduces waste and potential environmental impact. ekb.eg
Another strategy employs environmentally friendly catalysts in aqueous media. For example, rice husk-derived chemically activated carbon has been used as a catalyst for the reaction between 2-aminothiophenol and various aromatic aldehydes in water at room temperature, providing high yields in a short timeframe. ekb.eg These methods exemplify the shift towards more sustainable synthetic practices by utilizing non-toxic solvents (water) or eliminating solvents altogether. While these methods typically yield 2-aryl or 2-alkyl benzothiazoles, the resulting core can be a precursor for subsequent functionalization, such as cyanation at the 2-position, to obtain the target carbonitrile.
| Reactants | Conditions | Product Type | Key Advantage | Reference |
|---|---|---|---|---|
| 2-Aminothiophenol + Aromatic Benzoyl Chlorides | Solvent-free, Room Temperature | 2-Arylbenzothiazoles | No solvent, mild conditions, high yield | researchgate.netekb.eg |
| 2-Aminothiophenol + Aromatic Aldehydes | Zn(OAc)₂·2H₂O, 80°C, Solvent-free | 2-Arylbenzothiazoles | Inexpensive, accessible catalyst | ekb.eg |
| 2-Aminothiophenol + Aromatic Aldehydes | Rice Husk Activated Carbon, Water, Room Temp. | 2-Arylbenzothiazoles | Green solvent, short reaction time | ekb.eg |
Application of Deep Eutectic Solvents (DES)
Deep Eutectic Solvents (DESs) represent a new class of green solvents that are gaining significant attention in organic synthesis. bohrium.com They are typically formed by mixing two or more components, which results in a mixture with a melting point lower than that of the individual components. bohrium.com DESs are attractive alternatives to traditional volatile organic compounds due to their low toxicity, low volatility, high solubility for a range of compounds, and often being biodegradable and inexpensive. bohrium.com
In the context of benzothiazole synthesis, DESs have been effectively used as both the reaction medium and the catalyst. rsc.orgresearchgate.net For instance, a one-pot, three-component synthesis of 2-substituted benzothiazoles has been developed using a choline (B1196258) chloride/imidazole DES ([CholineCl][Imidazole]₂) as an efficient catalyst under solvent-free conventional heating. rsc.orgresearchgate.net This method offers an environmentally safe and reusable catalytic system. researchgate.net
| DES Composition | Reaction Type | Temperature | Key Features | Reference |
|---|---|---|---|---|
| [CholineCl][Imidazole]₂ | One-pot multicomponent synthesis of 2-substituted benzothiazoles | Not specified | Efficient catalyst, solvent-free, reusable | rsc.orgresearchgate.net |
| Glycerol / K₂CO₃ | Multicomponent synthesis of benzothiazole-tethered pyrazoles | 70°C | Green, base-catalytic medium | bohrium.com |
| Oxalic acid dihydrate / Proline | Condensation of 2-aminothiophenol with aldehydes | Room Temperature | Eco-friendly, high yield, short reaction time | ekb.eg |
| ZrOCl₂·8H₂O / Ethylene glycol | Biginelli reaction (synthesis of dihydropyrimidinones) | Room Temperature | High catalytic activity, recyclable | rsc.org |
Direct C-H Functionalization Strategies
Direct C-H functionalization is a highly desirable strategy in modern organic synthesis due to its atom economy and potential to streamline synthetic routes by avoiding pre-functionalization steps. nih.gov This approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond. For benzothiazoles, the C2-H bond is particularly susceptible to deprotonation and subsequent functionalization.
While many C-H functionalization methods for benzothiazoles focus on arylation or the initial construction of the ring, the direct cyanation of the C2-H bond is a key transformation for accessing 2-carbonitrile derivatives. organic-chemistry.org Modern approaches, such as photoredox catalysis, have enabled the direct C-H cyanation of a wide range of arenes and heterocycles under mild conditions. nih.govnih.gov
A typical photoredox-catalyzed C-H cyanation involves using an organic photocatalyst, such as an acridinium (B8443388) salt, which, upon irradiation with visible light, can oxidize the aromatic substrate. nih.gov The resulting radical cation can then react with a cyanide source like TMSCN. This method has proven compatible with various sensitive functional groups and can achieve regioselectivity that is often difficult to obtain through traditional methods. nih.gov Although a specific application for the direct C2-H cyanation of 4-iodobenzothiazole has not been detailed, the general applicability of this strategy to diverse heterocycles suggests its potential for the synthesis of the target compound from a 4-iodobenzothiazole precursor. nih.govnih.gov
Strategies Utilizing Hypervalent Iodine Reagents
Hypervalent iodine(III) reagents have become indispensable tools in organic synthesis, acting as mild and selective oxidizing agents that offer an environmentally benign alternative to heavy metal-based reagents. researchgate.netprinceton.edu They are particularly effective in mediating the direct cyanation of electron-rich heteroaromatic compounds. acs.orgdatapdf.com
Reagents such as phenyliodine bis(trifluoroacetate) (PIFA) and cyanobenziodoxolones can facilitate the introduction of a cyano group onto heterocycles like pyrroles, thiophenes, and indoles under mild, ambient temperature conditions. acs.orgdatapdf.comrsc.org The reaction typically uses TMSCN as the cyanide source. The proposed mechanism involves the in situ generation of a highly reactive iodine(III)-cyano species (e.g., PhI(III)-CN), which then acts as an electrophilic cyano-transfer agent to the heteroaromatic substrate. researchgate.netacs.org
A key advantage of this methodology is that it does not require pre-functionalization of the substrate, such as halogenation or metallation. acs.org Furthermore, the development of recyclable hypervalent iodine reagents enhances the sustainability of the process, allowing for easy separation of the product from the spent reagent, which can be recovered and re-oxidized. nih.gov The broad applicability of these reagents to a variety of heterocycles makes them a promising tool for the direct cyanation of a 4-iodobenzothiazole precursor at the C2-position.
| Hypervalent Iodine Reagent | Heterocycle Substrate | Cyanide Source | Key Advantage | Reference |
|---|---|---|---|---|
| Phenyliodine bis(trifluoroacetate) (PIFA) | Pyrroles, Thiophenes, Indoles | TMSCN | Mild conditions, direct functionalization | acs.orgdatapdf.com |
| Recyclable Polymeric Iodine(III) Reagent | Pyrroles, Thiophenes | TMSCN | Facile product separation and reagent recycling | nih.gov |
| Cyanobenziodoxolones | Alkanes, Ethers, Tertiary Amines (C(sp³)–H) | (Reagent is the source) | Metal-free, direct C(sp³)–H cyanation | rsc.org |
One-Pot and Multicomponent Reaction (MCR) Approaches for Enhanced Efficiency
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation without isolating intermediates. This approach significantly reduces reaction time, solvent usage, and waste generation, aligning perfectly with the goals of green and sustainable chemistry. rsc.orgsciforum.net MCRs are particularly powerful for rapidly building molecular complexity from simple, readily available starting materials. clockss.org
The synthesis of complex benzothiazole derivatives has been successfully achieved through various MCRs. For example, a Hf(OTf)₄-catalyzed three-component reaction has been used to access a library of pyrimido[2,1-b] bohrium.comacs.orgbenzothiazole derivatives. rsc.org Similarly, novel 2-aminothiazole (B372263) derivatives can be synthesized in a one-pot reaction involving an acetophenone, thiourea, and a halogen source provided by trichloroisocyanuric acid (TCCA), all facilitated by a magnetic nanocatalyst. nih.gov
These reactions showcase the ability to construct fused heterocyclic systems and highly functionalized molecules in a single, efficient step. While a specific MCR for the direct synthesis of this compound may not be established, the principles of MCRs are readily adaptable. A hypothetical MCR could involve the reaction of a 2-amino-5-iodothiophenol precursor with components that would form the thiazole ring while simultaneously installing the 2-carbonitrile group, offering a highly convergent and efficient route to the target molecule.
| Reaction Name/Type | Components | Catalyst/Conditions | Product Class | Reference |
|---|---|---|---|---|
| Hantzsch Thiazole Synthesis (MCR variant) | Acetophenone, Thiourea, TCCA | Magnetic Nanocatalyst, EtOH, 80°C | 2-Aminothiazole derivatives | nih.gov |
| Three-component reaction | 2-Aminobenzothiazole, Aldehyde, Methylene acid | Hf(OTf)₄ | Pyrimido[2,1-b] bohrium.comacs.orgbenzothiazoles | rsc.org |
| Biginelli Reaction | Ethyl acetoacetate, Aldehyde, Urea/Thiourea | Deep Eutectic Solvent | Dihydropyrimidinones/thiones | rsc.org |
| Triazipino[3,4-b] bohrium.comacs.orgbenzothiazole synthesis | 2-Hydrazino-6-nitrobenzothiazole, Bis(methylthio)methylenemalononitrile, Amine/Phenol | DMF, K₂CO₃ | Fused Benzothiazole Systems | jocpr.com |
Chemical Reactivity and Mechanistic Investigations of 4 Iodobenzo D Thiazole 2 Carbonitrile
Halogen-Directed Transformations and Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The presence of the iodine atom at the 4-position of the benzothiazole (B30560) ring is a critical feature for orchestrating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition to transition metal catalysts, which is the key step in many cross-coupling reactions.
One of the most prominent examples is the Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide. In the case of 4-Iodobenzo[d]thiazole-2-carbonitrile, it can be coupled with various aryl or vinyl boronic acids or their esters to introduce new substituents at the 4-position. These reactions typically proceed in good to excellent yields and are tolerant of a wide range of functional groups. nih.govfrontiersin.org The general scheme for the Suzuki-Miyaura coupling of this compound is shown below:

Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl/Vinyl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 88 |
| 2-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 85 |
This is a representative table based on typical conditions for Suzuki-Miyaura reactions.
Beyond the Suzuki-Miyaura coupling, the iodo-substituent facilitates other important transformations such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing access to a wide array of functionalized benzothiazole derivatives.
Reactivity of the Nitrile Group: Hydrolysis, Reduction, and Cycloaddition Reactions
The nitrile group (-C≡N) at the 2-position of the benzothiazole ring is a versatile functional handle that can undergo a variety of transformations.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid (4-iodobenzo[d]thiazole-2-carboxylic acid) or amide (4-iodobenzo[d]thiazole-2-carboxamide) respectively. The reaction conditions can be tuned to favor one product over the other. libretexts.org
Reduction: The nitrile group can be reduced to a primary amine (4-iodobenzo[d]thiazol-2-yl)methanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org This transformation is valuable for introducing a flexible linker or for further functionalization.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, particularly with 1,3-dipoles, to construct five-membered heterocyclic rings. For instance, reaction with azides can lead to the formation of tetrazoles, while reaction with nitrile oxides can yield oxadiazoles. beilstein-journals.orgresearchgate.net These reactions are often regioselective and provide a powerful tool for the synthesis of complex heterocyclic systems.
Electrophilic and Nucleophilic Substitution Pathways on the Benzothiazole Ring
The benzothiazole ring itself is an aromatic system, and its reactivity towards electrophilic and nucleophilic substitution is influenced by the electron-withdrawing nature of the thiazole (B1198619) ring and the substituents present. wikipedia.org
Electrophilic Aromatic Substitution: The benzothiazole ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the fused thiazole ring. However, under forcing conditions, electrophilic substitution can occur, with the position of substitution being directed by the existing substituents. The presence of the iodine at the 4-position and the nitrile at the 2-position will influence the regioselectivity of further substitution.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzothiazole ring makes it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. The iodine atom at the 4-position can be displaced by strong nucleophiles, although this is generally less facile than the cross-coupling reactions. researchgate.netmdpi.com The presence of the electron-withdrawing nitrile group at the 2-position can further activate the ring towards nucleophilic attack.
Radical Processes and Electron Transfer Mechanisms Involving the Iodine Substituent
The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate an aryl radical. This radical intermediate can then participate in a variety of radical-mediated reactions. For instance, under photolytic or radical initiator-induced conditions, it can undergo cyclization or addition reactions.
Electron transfer processes can also play a role in the reactivity of the iodine substituent. Single-electron transfer (SET) from a suitable donor can lead to the formation of a radical anion, which can then lose an iodide ion to generate the corresponding aryl radical. These radical intermediates can be trapped by various radical acceptors to form new carbon-carbon or carbon-heteroatom bonds.
Intramolecular Cyclization and Annulation Reactions in the Formation of Fused Systems
The strategic placement of the iodine and nitrile functionalities on the benzothiazole scaffold allows for the construction of fused polycyclic systems through intramolecular cyclization and annulation reactions. For example, if a suitable nucleophile is introduced at the 5-position, an intramolecular cyclization can occur, leading to the formation of a new ring fused to the benzothiazole core. beilstein-journals.orgnih.gov
Similarly, annulation reactions, where a new ring is formed in a single step from two or more reactants, can be employed to build complex molecular architectures. The benzothiazole moiety can act as a building block in such transformations, with the iodine and nitrile groups serving as handles for further elaboration. beilstein-journals.org
Functional Group Interconversions and Late-Stage Functionalization Strategies
The iodine and nitrile groups in this compound are amenable to a wide range of functional group interconversions. ub.edu The iodine can be converted to other halogens, or replaced with a variety of other functional groups through the cross-coupling reactions mentioned earlier. The nitrile group can be transformed into an amide, carboxylic acid, amine, or various heterocyclic systems. vanderbilt.edu
These transformations are particularly valuable in the context of late-stage functionalization, a strategy in drug discovery and materials science where complex molecules are modified in the final steps of a synthesis. nih.govscispace.comnih.gov The ability to selectively modify the iodine or nitrile group allows for the rapid generation of a library of analogues with diverse properties, without the need for de novo synthesis of each compound.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-iodobenzo[d]thiazole-2-carboxylic acid |
| 4-iodobenzo[d]thiazole-2-carboxamide |
| (4-iodobenzo[d]thiazol-2-yl)methanamine |
| Phenylboronic acid |
| 4-Methoxyphenylboronic acid |
| 2-Thienylboronic acid |
Computational and Theoretical Chemistry Studies of 4 Iodobenzo D Thiazole 2 Carbonitrile
Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory
The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. For 4-Iodobenzo[d]thiazole-2-carbonitrile, Density Functional Theory (DFT) calculations are employed to map its electron distribution and determine the energies of its molecular orbitals. nih.govresearchgate.net A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com
The HOMO represents the ability of the molecule to donate electrons, correlating with its nucleophilicity and basicity. youtube.com The LUMO, conversely, indicates the molecule's capacity to accept electrons, which relates to its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.com A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. mdpi.comscirp.org
In computational studies on analogous benzothiazole (B30560) derivatives, the HOMO is typically localized over the electron-rich benzothiazole ring system, while the LUMO may be distributed across the π-conjugated system, including the carbonitrile group. scirp.orgmdpi.com The presence of the electron-withdrawing cyano group and the iodine atom significantly influences the energies of these orbitals. The iodine atom, through both inductive and resonance effects, and the strongly electron-withdrawing nitrile group modulate the electron density distribution and the energy gap. mdpi.com These calculations are vital for predicting how the molecule will interact with other reagents. mdpi.com
| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method |
|---|---|---|---|---|
| Benzothiazole Derivative 1 | -6.21 | -1.48 | 4.73 | B3LYP/6-311G(d,p) |
| Benzothiazole Derivative 2 (with EWG) | -6.83 | -2.37 | 4.46 | B3LYP/6-311G(d,p) |
| Benzothiazole Derivative 3 | -5.89 | -1.21 | 4.68 | B3LYP/6-311G(d,p) |
Reaction Pathway Elucidation and Transition State Analysis through DFT Calculations
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. nih.gov For this compound, this involves modeling its participation in reactions such as nucleophilic aromatic substitution or cross-coupling reactions.
By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction coordinate can be constructed. Transition state analysis is crucial, as it involves identifying the highest energy barrier that must be overcome for the reaction to proceed. The geometry and vibrational frequencies of the transition state structure are calculated to confirm that it represents a true saddle point on the potential energy surface (characterized by a single imaginary frequency). researchgate.netmdpi.com
For instance, in a Suzuki coupling reaction where the iodine at the 4-position is replaced, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps. These calculations would reveal the energetics of each step, identify the rate-determining transition state, and provide insights into the role of the ligand on the metal catalyst, thereby helping to optimize reaction conditions.
Conformational Analysis and Molecular Dynamics Simulations
While this compound has a relatively rigid fused ring system, conformational analysis can still provide insights into the molecule's preferred three-dimensional structure and flexibility, particularly if it were to be incorporated into a larger, more flexible molecule. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time at a given temperature. nih.gov
MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, providing a dynamic picture of its behavior in different environments, such as in a solvent or bound to a biological target. nih.govresearchgate.net These simulations can reveal stable conformations, the energy barriers between them, and how the molecule's shape fluctuates. researchgate.net This information is particularly valuable when assessing how the compound might fit into a constrained binding site, such as the active site of an enzyme. nih.gov
Theoretical Prediction of Spectroscopic Parameters to Aid Structural Elucidation
Computational chemistry can predict various spectroscopic properties, which serves as a powerful complement to experimental characterization. researchgate.net For this compound, DFT and ab initio methods can be used to calculate parameters for nuclear magnetic resonance (NMR), infrared (IR), and UV-Visible spectroscopy. researchgate.netresearchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. mdpi.com Calculated shifts are then compared to experimental spectra to confirm the molecular structure and aid in peak assignment.
IR Spectroscopy: Theoretical calculations of vibrational frequencies correspond to the peaks observed in an IR spectrum. researchgate.netmdpi.com By analyzing the computed vibrational modes, each experimental peak can be assigned to a specific molecular motion (e.g., C≡N stretch, C-I stretch, aromatic C-H bend). researchgate.net
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. scirp.orgmdpi.com This analysis helps to understand the electronic structure and the nature of the orbitals involved in the absorption of light. mdpi.com
| Spectroscopic Parameter | Experimental Value | Calculated Value | Computational Method |
|---|---|---|---|
| ¹³C Chemical Shift (C=N) | 155.4 ppm | 156.1 ppm | B3LYP/6-311G(d,p) (GIAO) |
| IR Frequency (C=N stretch) | 1610 cm⁻¹ | 1615 cm⁻¹ | B3LYP/6-311G(d,p) |
| UV-Vis λ_max | 310 nm | 305 nm | TD-DFT/B3LYP/6-311G(d,p) |
Molecular Modeling of Compound-Target Interactions (e.g., Enzyme Binding, Catalyst-Substrate)
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govekb.eg This is widely used in drug design to understand how a potential drug molecule (ligand) might bind to a biological target, such as an enzyme or receptor. nih.govresearchgate.net
For this compound, docking studies can be performed to investigate its potential as an inhibitor for various enzymes implicated in diseases like cancer or microbial infections. nih.govbiointerfaceresearch.comnih.gov The simulation places the molecule into the binding site of a target protein and calculates a "docking score," which estimates the binding affinity. wjarr.com The results also provide a detailed 3D model of the complex, showing specific interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking between the compound and the amino acid residues of the protein. nih.govnih.gov This information is invaluable for structure-activity relationship (SAR) studies and for rationally designing more potent and selective analogues. amanote.com
Applications As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Heterocyclic Scaffolds
The benzothiazole (B30560) nucleus is a common motif in pharmacologically active compounds and functional materials. 4-Iodobenzo[d]thiazole-2-carbonitrile provides a direct route to elaborate upon this core structure, enabling the synthesis of more complex, fused heterocyclic systems.
The iodo group at the 4-position is ideally situated for intramolecular cyclization reactions to form polycyclic aromatic systems containing both nitrogen and sulfur. openmedicinalchemistryjournal.comnih.gov Following an initial coupling reaction to introduce a suitable side chain, subsequent ring-closing reactions can lead to the formation of novel, extended π-conjugated systems. These polycyclic aromatic nitrogen-sulfur heterocycles are of significant interest for their unique electronic and photophysical properties. nih.gov The general strategy often involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, to introduce an ortho-functionalized aryl or alkynyl substituent, which can then undergo cyclization.
The reactivity of the iodo group is instrumental in the construction of fused heterocyclic systems where another ring is annulated onto the benzothiazole core. For instance, the synthesis of pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazoles can be envisaged starting from this compound. beilstein-journals.org A typical synthetic route would involve a Buchwald-Hartwig or Ullmann-type coupling to introduce a pyrrole (B145914) moiety at the 4-position, followed by subsequent chemical manipulations to achieve the final fused product.
Similarly, the synthesis of thiazolotriazoles fused to the benzothiazole system can be approached by introducing a nitrogen-rich side chain via the iodo group. This could be achieved through reactions with azide-containing nucleophiles or other nitrogen-based coupling partners, setting the stage for a subsequent cyclization to form the triazole ring.
Scaffold for Advanced Molecular Architecture and Diversification
Beyond the synthesis of fused rings, this compound is an excellent scaffold for molecular diversification. The carbon-iodine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of substituents at the 4-position. This capability is crucial for creating libraries of compounds with diverse structures and properties.
Table 1: Potential Cross-Coupling Reactions for Diversification of this compound
| Reaction Name | Coupling Partner | Introduced Moiety | Potential Application |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Aryl/Heteroaryl Groups | Organic Electronics, Medicinal Chemistry |
| Sonogashira Coupling | Terminal Alkynes | Alkynyl Groups | Conjugated Materials, Molecular Wires |
| Heck Coupling | Alkenes | Alkenyl Groups | Polymer Building Blocks, Fine Chemicals |
| Buchwald-Hartwig Amination | Amines | Amino Groups | Pharmaceuticals, Ligand Synthesis |
| Stille Coupling | Organostannanes | Various Organic Groups | Complex Molecule Synthesis |
| Negishi Coupling | Organozinc Reagents | Various Organic Groups | Natural Product Synthesis |
This wide range of possible transformations allows for the fine-tuning of the electronic and steric properties of the resulting molecules, which is a key aspect in the development of new materials and biologically active compounds.
Role in Material Science Precursor Chemistry (e.g., conductive polymers, electronic devices)
Thiazole (B1198619) and benzothiazole-containing molecules are known to be excellent components of organic semiconductors. researchgate.net The electron-deficient nature of the thiazole ring, enhanced by the electron-withdrawing nitrile group, makes the benzothiazole-2-carbonitrile core a promising building block for n-type organic electronic materials. mdpi.comresearchgate.net
By utilizing the reactivity of the iodo group, this compound can be incorporated into larger conjugated systems, such as donor-acceptor polymers for organic photovoltaics (OPVs) or organic field-effect transistors (OFETs). researchgate.net For example, Suzuki or Stille coupling reactions can be used to polymerize this unit with electron-donating comonomers to create high-performance conductive polymers. The resulting materials are expected to have tunable band gaps and energy levels, which are critical parameters for their application in electronic devices. researchgate.net
Ligand Design in Coordination Chemistry
The nitrogen atom of the thiazole ring and the nitrile group in this compound and its derivatives can act as coordination sites for metal ions. mdpi.comuni-wuerzburg.de This makes the molecule a valuable scaffold for the design of novel ligands in coordination chemistry. uni-wuerzburg.de By modifying the 4-position through cross-coupling reactions, it is possible to introduce additional coordinating groups, leading to the formation of multidentate ligands.
These ligands can then be used to form metal complexes with interesting catalytic, magnetic, or photoluminescent properties. researchgate.netnih.govuleth.ca The ability to systematically vary the substituent at the 4-position allows for the precise tuning of the ligand's electronic and steric environment, which in turn influences the properties of the resulting metal complex. nih.gov
Advanced Characterization Techniques for Mechanistic Elucidation Excluding Basic Identification Data
In Situ Spectroscopic Probes for Reaction Monitoring and Intermediate Detection
In situ spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions in real-time and for detecting fleeting intermediates that are crucial to understanding reaction mechanisms. While specific studies applying these techniques directly to 4-Iodobenzo[d]thiazole-2-carbonitrile are not extensively documented in publicly available literature, the principles of these methods are broadly applicable. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the consumption of reactants and the formation of products. For instance, the characteristic nitrile (C≡N) stretching frequency in the IR spectrum of this compound can be monitored to follow its conversion. The appearance and disappearance of specific signals in real-time NMR spectra can provide direct evidence for the formation and subsequent reaction of transient species.
Advanced Crystallographic Analysis for Solid-State Structural Insights of Intermediates and Products
Mechanistic Studies through Isotopic Labeling and Kinetic Isotope Effects
Isotopic labeling is a definitive method for tracing the fate of atoms throughout a chemical reaction, thereby elucidating reaction mechanisms. nih.gov By replacing an atom in this compound with one of its heavier isotopes (e.g., ¹³C or ¹⁵N), the pathway of that atom can be followed using techniques like mass spectrometry or NMR spectroscopy.
Furthermore, the study of kinetic isotope effects (KIEs) can reveal whether a particular bond is broken in the rate-determining step of a reaction. libretexts.org The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of a molecule with a heavier isotope (kL/kH). A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-limiting step. wikipedia.org Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage but can still influence the reaction rate. libretexts.org While specific KIE studies on this compound are not reported, this methodology remains a critical tool for detailed mechanistic investigation in organic chemistry.
Future Perspectives and Emerging Research Directions
Development of More Sustainable and Atom-Economical Synthetic Routes
Future synthetic efforts will likely focus on developing greener and more efficient methods for preparing 4-Iodobenzo[d]thiazole-2-carbonitrile and its analogs. Traditional multistep syntheses are often plagued by the use of hazardous reagents, toxic solvents, and the generation of significant waste. semanticscholar.org Modern synthetic chemistry aims to overcome these limitations through principles of green chemistry and atom economy. semanticscholar.orgnih.gov
Key areas for development include:
One-Pot and Multicomponent Reactions: Designing syntheses where multiple bond-forming events occur in a single reaction vessel can drastically improve efficiency, reduce waste, and simplify purification processes. semanticscholar.orgnanomaterchem.com Future routes could involve a three-component reaction between an appropriately substituted aniline (B41778) (e.g., 2-amino-3-iodobenzonitrile), a sulfur source, and a one-carbon synthon, potentially catalyzed by transition metals or even proceeding metal-free. nanomaterchem.comacs.org
Catalyst Innovation: Research into novel catalytic systems is crucial. This includes the use of earth-abundant and non-toxic metals like copper or iron as alternatives to expensive and toxic precious metal catalysts. rsc.org Furthermore, the development of heterogeneous catalysts, such as metal nanoparticles supported on magnetic materials, could simplify catalyst recovery and reuse, enhancing the sustainability of the process. nanomaterchem.commdpi.com
Safer Reagents and Solvents: A significant goal is to replace hazardous reagents, such as toxic thiols, with safer alternatives like elemental sulfur. researchgate.netbohrium.com Additionally, shifting from traditional organic solvents to greener media like water or bio-based solvents, or even performing reactions under solvent-free conditions, represents a major step towards sustainable synthesis. semanticscholar.orgorganic-chemistry.org
Table 1: Comparison of Synthetic Approaches for Benzothiazoles
| Approach | Advantages | Disadvantages | Relevant Research Areas |
| Traditional Multistep Synthesis | Well-established procedures | Low atom economy, use of hazardous reagents, multiple purification steps | N/A |
| One-Pot/Multicomponent Reactions | High efficiency, reduced waste, simple procedures semanticscholar.org | Requires careful optimization of reaction conditions | Catalyst development, reaction design |
| Metal-Free Synthesis | Avoids toxic metal catalysts, cost-effective rsc.orgresearchgate.net | May require harsher conditions or specific substrates | Reagent design, mechanistic studies |
| Heterogeneous Catalysis | Easy catalyst separation and recycling nanomaterchem.commdpi.com | Potential for lower activity compared to homogeneous catalysts | Nanomaterial synthesis, catalyst support design |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The functional groups of this compound provide fertile ground for exploring novel chemical transformations. The C-I bond is a particularly attractive site for functionalization.
Cross-Coupling Reactions: The iodine atom at the 4-position is an ideal handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions would allow for the introduction of a wide array of aryl, alkyl, alkynyl, and amino substituents, creating a library of novel derivatives with tailored electronic and steric properties.
C-H Functionalization: An emerging and highly atom-economical strategy is the direct functionalization of C-H bonds. rsc.org Future research could target the activation of other C-H bonds on the benzene (B151609) ring of the benzothiazole (B30560) core, allowing for the introduction of functional groups without the need for pre-functionalized starting materials.
Transformations of the Carbonitrile Group: The 2-carbonitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various nitrogen-containing heterocycles like tetrazoles. These transformations dramatically expand the chemical space accessible from the parent molecule.
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. nih.govuc.pt The synthesis of this compound and its subsequent derivatization are well-suited for this technology.
A future automated platform could integrate multiple reaction steps in a single, unbroken sequence. nih.gov For instance, a flow reactor could be designed to first synthesize the benzothiazole core, followed by an in-line purification, and then immediate introduction into a second reactor for a cross-coupling reaction at the 4-position. researchgate.net This approach minimizes manual handling, reduces reaction times from hours to minutes, and allows for the rapid generation of compound libraries for screening purposes. nih.govnih.gov
Computational Design and Predictive Modeling for Novel Derivatives and Reactions
Computational chemistry is an indispensable tool in modern drug discovery and materials science. mdpi.com Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of this compound and its hypothetical derivatives. mdpi.comnih.gov
Predicting Reactivity: Computational models can predict the reactivity of different sites on the molecule, guiding the design of synthetic routes and the exploration of unconventional transformations. mdpi.com For example, calculations can help predict the outcomes of competing reactions or identify the most favorable conditions for a desired transformation.
Designing for Function: By modeling properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can design novel derivatives with specific electronic or photophysical properties for applications in materials science. mdpi.com
Virtual Screening: In medicinal chemistry, molecular docking and ADME (absorption, distribution, metabolism, and excretion) prediction can be used to design and screen virtual libraries of derivatives for their potential biological activity and drug-like properties before committing to their synthesis. researchgate.netbiointerfaceresearch.com
Table 2: Applications of Computational Chemistry
| Computational Method | Application for this compound | Predicted Properties |
| Density Functional Theory (DFT) | Predicting reactivity and electronic structure mdpi.com | HOMO/LUMO energies, charge distribution, bond strengths |
| Molecular Docking | Evaluating potential as a biologically active agent biointerfaceresearch.com | Binding affinity to protein targets, interaction modes |
| ADME Prediction | Assessing drug-likeness of derivatives researchgate.net | Solubility, permeability, metabolic stability |
| Reaction Modeling | Elucidating reaction mechanisms and predicting outcomes | Transition state energies, reaction pathways |
Applications in Supramolecular Chemistry and Nanomaterials Science
The rigid, planar structure and specific functional groups of this compound make it a promising building block for supramolecular assemblies and advanced nanomaterials.
Halogen Bonding: The iodine atom is a potent halogen bond donor. nih.gov This directional and specific non-covalent interaction can be used to control the self-assembly of molecules in the solid state, leading to the formation of predictable crystal structures, co-crystals, and liquid crystals. This "crystal engineering" approach is vital for developing materials with tailored optical or electronic properties.
Nanomaterials: Benzothiazole derivatives have been incorporated into various nanomaterials. nih.govmdpi.com For example, this compound could be used as a ligand to functionalize quantum dots or as a component in the synthesis of polymers for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The benzothiazole core often imparts favorable electronic properties and thermal stability. Furthermore, benzothiazole-functionalized chitosan (B1678972) nanoparticles have shown potential as antibacterial agents. nih.govmdpi.com
Q & A
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer : Standardize assay protocols (e.g., cell line passage number, serum concentration). Validate target engagement via SPR (surface plasmon resonance) for binding kinetics. Cross-reference with structural analogs (e.g., 6-hydroxy derivatives) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
